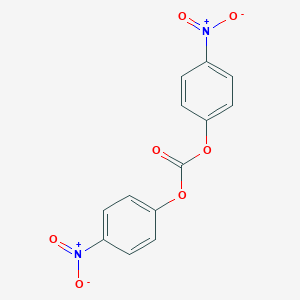

Bis(4-nitrophenyl) carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBQROXDOHKANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198755 | |

| Record name | Bis(4-nitrophenyl)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5070-13-3 | |

| Record name | Bis(4-nitrophenyl) carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5070-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-nitrophenyl)carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005070133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl) carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrophenyl)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-nitrophenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-nitrophenyl) carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VR53CW8U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(4--nitrophenyl) carbonate: A Technical Guide for Scientific Professionals

Introduction

Bis(4-nitrophenyl) carbonate (CAS Number: 5070-13-3) is a versatile and reactive organic compound extensively utilized in chemical synthesis.[1][2] This guide provides an in-depth overview of its chemical properties, applications, and handling procedures, tailored for researchers, scientists, and professionals in drug development. Its primary utility lies in its function as a coupling agent and an activated carbonate, facilitating a variety of chemical transformations.[2]

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature, appearing as a white to light yellow powder.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 5070-13-3 |

| Molecular Weight | 304.21 g/mol |

| Molecular Formula | C₁₃H₈N₂O₇ |

| Melting Point | 136-139 °C (lit.) |

| Purity | Typically >98.0% (HPLC) |

| Solubility | Soluble in chloroform (B151607) and tetrahydrofuran. |

Applications in Research and Drug Development

The reactivity of this compound, stemming from the electron-withdrawing nature of the two 4-nitrophenyl groups, makes it a valuable reagent in several synthetic applications.[2]

Peptide Synthesis: It serves as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids. These activated esters are then readily coupled with other amino acids or peptide fragments to form peptide bonds.[3]

Urea Synthesis: The compound is instrumental in the synthesis of both symmetrical and unsymmetrical ureas by reacting with amines.[2] This is a crucial reaction in the development of various pharmaceutical compounds.

Bioconjugation: In biochemistry, it is employed to link biomolecules together, a process essential for creating targeted drug delivery systems and diagnostic tools.[1]

Polymer Chemistry: It is used as a coupling agent in the production of polymers, contributing to enhanced thermal stability and mechanical strength of the resulting materials.[1]

Experimental Protocols

General Synthesis of this compound

A common method for the industrial synthesis of this compound involves the reaction of p-nitrophenol with triphosgene (B27547) in the presence of a base.[4][5]

Materials:

-

p-Nitrophenol

-

Triphosgene

-

34% Sodium hydroxide (B78521) solution

-

Triethylamine (catalyst)

-

Sodium sulfite (B76179) (antioxidant)

-

Tap water

Procedure:

-

Dichloromethane, p-nitrophenol, sodium sulfite, triethylamine, and tap water are added to a reaction vessel and stirred for 30 minutes.[4][5]

-

A solution of triphosgene in dichloromethane and a 34% sodium hydroxide solution are slowly and simultaneously added to the reaction mixture.[4][5]

-

The reaction temperature is maintained below 25°C for 2 hours.[4][5]

-

Upon completion, the reaction mixture is transferred to a separation funnel for washing with water.[4]

-

The organic layer is then subjected to distillation to remove the solvent, followed by crystallization, cooling, separation, and drying to yield high-purity this compound.[4]

Application in Carbamate Synthesis for Drug Intermediates

This compound is used as a phenol-activating compound in the synthesis of aminoalkylphenyl carbamates, such as the Alzheimer's drug, Rivastigmine.[6]

Materials:

-

3-(1-(Dimethylamino)ethyl) phenol (B47542)

-

This compound

-

Dichloromethane

-

N-ethylmethylamine

-

Triethylamine (optional, depending on the specific protocol)

Procedure:

-

Dissolve 3-(1-(Dimethylamino)ethyl) phenol in dichloromethane.[6]

-

Add this compound to the solution and stir at ambient temperature.[6]

-

Monitor the reaction progress using HPLC.

-

After a few hours, add N-ethylmethylamine dropwise and continue stirring.[6]

-

The reaction mixture is then concentrated, and the product is extracted and purified.[6]

Visualized Workflows

Synthesis of this compound

Caption: A generalized workflow for the industrial synthesis of this compound.

Application in Peptide Coupling

Caption: A simplified workflow illustrating the role of this compound in peptide synthesis.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[7][9] The compound is moisture-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[7][10]

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[7][10]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9][10]

Conclusion

This compound is a key reagent in modern organic synthesis with significant applications in the pharmaceutical and materials science industries. Its ability to act as an efficient coupling agent makes it indispensable for the synthesis of peptides, ureas, and other complex organic molecules. Proper understanding of its properties, applications, and safety precautions is essential for its effective and safe utilization in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 5070-13-3 [chemicalbook.com]

- 4. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 6. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 7. fishersci.de [fishersci.de]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of Bis(4-nitrophenyl) carbonate as a Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Bis(4-nitrophenyl) carbonate (BNPC) is a highly effective and versatile coupling reagent employed in a variety of chemical syntheses, including peptide synthesis, the formation of carbamates and ureas, and bioconjugation. Its efficacy stems from the electronic properties of its constituent parts, which render the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The key to BNPC's reactivity lies in the two 4-nitrophenyl groups. The nitro group (-NO₂) is a strong electron-withdrawing group, which, through resonance and inductive effects, pulls electron density away from the phenyl ring and, consequently, from the carbonate moiety. This electron-withdrawing effect significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent target for nucleophiles such as amines and alcohols.

The 4-nitrophenoxide anion is an excellent leaving group due to the ability of the nitro group to stabilize the resulting negative charge through resonance. This facilitates the departure of the leaving group and drives the coupling reaction forward.

The general mechanism proceeds via a two-step process:

-

Nucleophilic Attack: A nucleophile (e.g., the lone pair of electrons on a primary amine or an alcohol) attacks the electrophilic carbonyl carbon of BNPC. This leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, resulting in the formation of a new covalent bond (a carbamate (B1207046) or carbonate) and the release of a 4-nitrophenoxide ion. The reaction is often carried out in the presence of a base to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the released 4-nitrophenol.

Kinetic studies suggest that the specific mechanism can vary with the nucleophile. For reactions with phenols, a concerted (one-step) mechanism is indicated.[1] In contrast, for aminolysis (reaction with amines), the reaction is proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[2][3]

The progress of the reaction can be conveniently monitored spectrophotometrically by measuring the absorbance of the released 4-nitrophenolate (B89219) anion, which has a characteristic yellow color and a maximum absorbance at approximately 400-413 nm under basic conditions.[4]

Figure 1: Generalized mechanism of BNPC as a coupling reagent.

Quantitative Data

The efficiency of this compound as a coupling reagent is demonstrated by favorable reaction kinetics and high yields across various applications.

Reaction Kinetics

The reactivity of nitrophenyl carbonates with amines has been quantitatively assessed. The following table summarizes the second-order rate constants (kN) for the reaction of 4-nitrophenyl phenyl carbonate, a close structural analog of BNPC, with a series of secondary amines. The data illustrates the influence of the amine's basicity and structure on the reaction rate.

| Amine | pKa of Conjugate Acid | kN (M-1s-1) |

| Piperazinium ion | 5.95 | 0.0622 |

| 1-Formylpiperazine | 7.98 | 1.68 |

| Morpholine | 8.65 | 11.3 |

| 1-(2-Hydroxyethyl)piperazine | 9.05 | 27.6 |

| Piperazine | 9.73 | 108 |

| 3-Methylpiperidine | 11.12 | 248 |

Data sourced from reactions of 4-nitrophenyl phenyl carbonate in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.[5]

Reaction Yields

BNPC and related nitrophenyl carbonates consistently provide high yields in the synthesis of carbamates and ureas.

| Reaction Type | Nucleophile | Product | Yield (%) |

| Carbamate Synthesis | Benzyl alcohol | 4-Nitrophenyl benzylcarbonate | 94% |

| Carbamate Synthesis | Benzylamine | 4-Nitrophenyl benzylcarbamate | 72% |

| Bis-urea Synthesis | 1,2-Phenylenediamine | Bis(benzylcarbamoyl)-1,2-phenylenediamine | 76% |

| Bis-urea Synthesis | 1,3-Propylenediamine | Bis(benzylcarbamoyl)-1,3-propylenediamine | 86% |

| Bis-urea Synthesis | 1,4-Butylenediamine | Bis(benzylcarbamoyl)-1,4-butylenediamine | 92% |

| Bis-urea Synthesis | Piperazine | Bis(benzylcarbamoyl)-piperazine | 95% |

Yield data for carbamate synthesis sourced from acylation with 4-nitrophenyl chloroformate.[4] Yield data for bis-urea synthesis sourced from reaction with bis(o-nitrophenyl) carbonate.[6]

Experimental Protocols

The following are representative protocols for the use of this compound in common coupling applications.

Protocol for Bioconjugation to a Protein

This protocol describes a general method for labeling a protein with a molecule via an amine-reactive coupling reaction using BNPC or a similar activated carbonate.

Materials:

-

Protein of interest

-

This compound (BNPC)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM HEPES, pH 8.0-8.5 (must be amine-free)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

-

Purification system: Desalting column (size-exclusion chromatography) or dialysis equipment

-

Spectrophotometer

Methodology:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of BNPC in anhydrous DMF or DMSO (e.g., 10-50 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the BNPC stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Reaction Monitoring (Optional): The progress of the reaction can be monitored by measuring the increase in absorbance at ~400 nm due to the release of 4-nitrophenol.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess BNPC.

-

Purification: Remove unreacted BNPC, 4-nitrophenol, and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Confirm the extent of labeling using techniques such as mass spectrometry (intact mass analysis) or SDS-PAGE.

References

- 1. Kinetic study of the phenolysis of this compound, bis(4-nitrophenyl) thionocarbonate, and methyl 4-nitrophenyl thionocarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of Bis(4-nitrophenyl) carbonate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bis(4-nitrophenyl) carbonate (BNPC), a reagent commonly used in peptide synthesis and as a carbonylating agent. Understanding its behavior in various laboratory solvents is critical for its effective use, storage, and the development of robust synthetic and analytical methods.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and related studies, a qualitative and semi-quantitative solubility profile can be summarized.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mg/mL) for this compound in the solvents listed below. The following table reflects this lack of specific data but includes qualitative observations where available.

| Solvent | Chemical Class | Polarity Index | Solubility at 25 °C | Observations & Notes |

| Acetone | Ketone | 5.1 | Data Not Available | Expected to be soluble due to its polarity and ability to act as a hydrogen bond acceptor. |

| Acetonitrile (B52724) (ACN) | Nitrile | 5.8 | Data Not Available | Likely soluble; a common solvent for organic reactions and HPLC analysis. |

| Chloroform (CHCl₃) | Halogenated Hydrocarbon | 4.1 | Soluble | Frequently cited as a solvent for this compound[1]. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 3.1 | Data Not Available | High likelihood of solubility, similar to chloroform. |

| Dimethylformamide (DMF) | Amide | 6.4 | Data Not Available | Expected to be a good solvent due to its high polarity and aprotic nature. |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | 7.2 | Data Not Available | A strong aprotic solvent, likely to dissolve this compound effectively. |

| Ethyl Acetate (EtOAc) | Ester | 4.4 | Soluble | Mentioned as a solvent in some chemical supplier documentation[2]. |

| Methanol (MeOH) | Alcohol | 5.1 | Data Not Available | As a protic solvent, it may facilitate the solvolysis of the ester, especially over time or with catalytic amounts of acid or base. |

| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | Commonly listed as a solvent for this compound[1]. |

| Water | Protic | 10.2 | Insoluble | Generally considered insoluble in aqueous solutions. |

Stability Profile

This compound is a moisture-sensitive compound, and its stability is significantly influenced by the nature of the solvent and the presence of acidic or basic species. The primary degradation pathway is hydrolysis of the carbonate ester linkages.

Hydrolytic Stability

The presence of two electron-withdrawing nitrophenyl groups makes the carbonyl carbon of this compound highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction is significantly accelerated in the presence of bases.

-

Neutral and Acidic Conditions: The compound is relatively stable in neutral and acidic aqueous solutions[3]. However, prolonged exposure to acidic conditions may lead to slow hydrolysis.

-

Basic Conditions: Hydrolysis is markedly accelerated under basic conditions (pH > 7), with the rate increasing significantly at pH 12 and above[4]. The degradation proceeds through the formation of 4-nitrophenolate, which has a distinct yellow color and a strong absorbance around 400-413 nm, allowing for easy spectrophotometric monitoring of the degradation kinetics[4][5].

Stability in Organic Solvents

-

Aprotic Solvents: In dry aprotic solvents such as acetone, acetonitrile, chloroform, dichloromethane, DMF, DMSO, ethyl acetate, and THF, this compound is expected to be relatively stable, provided that the solvents are free of water and basic impurities.

-

Protic Solvents: In protic solvents like methanol, there is a potential for solvolysis, where the solvent molecule (in this case, methanol) can act as a nucleophile, leading to the formation of methyl 4-nitrophenyl carbonate and 4-nitrophenol. This process may be slower than hydrolysis but can be a significant degradation pathway over time.

Photostability and Thermal Stability

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Determination of Qualitative and Semi-Quantitative Solubility

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent and to obtain an approximate measure of its solubility.

Methodology:

-

Preparation: Add a known, small amount (e.g., 10 mg) of this compound to a clear glass vial.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the test solvent to the vial.

-

Mixing: Vigorously shake the vial for a predetermined time (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.

-

Incremental Addition: If the solid dissolves, add further known amounts of the solute incrementally until a saturated solution (where solid material remains undissolved) is formed. Record the total amount of solute dissolved in the known volume of solvent.

-

Classification: If the initial amount does not dissolve, the compound is classified as sparingly soluble or insoluble in that solvent.

Gravimetric Determination of Quantitative Solubility

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution by adding an excess amount of this compound to the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Drying and Weighing: Dry the residue in the evaporating dish to a constant weight in a vacuum oven at a suitable temperature.

-

Calculation: The solubility is calculated from the mass of the dried residue and the volume of the supernatant taken.

Stability-Indicating HPLC Method for Forced Degradation Studies

Objective: To develop and validate an HPLC method to separate this compound from its potential degradation products and to assess its stability under various stress conditions.

Methodology:

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is a common starting point[6]. The gradient can be optimized to achieve good separation of the parent compound and its degradants.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products (like 4-nitrophenol) have significant absorbance (e.g., 270 nm).

-

-

Forced Degradation (Stress Testing): [4][7]

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of a strong acid (e.g., 0.1 M HCl). Heat the mixture (e.g., at 60-80 °C) for a specified period. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of a strong base (e.g., 0.1 M NaOH). Keep the mixture at room temperature or heat gently for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80-100 °C).

-

Photodegradation: Expose a solution of the compound to a UV light source.

-

-

Sample Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Data Analysis: Calculate the percentage degradation of this compound under each stress condition.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the analysis of this compound.

References

- 1. This compound CAS#: 5070-13-3 [m.chemicalbook.com]

- 2. This compound Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. asianjpr.com [asianjpr.com]

Spectroscopic data (NMR, IR, Mass Spec) for Bis(4-nitrophenyl) carbonate.

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for Bis(4-nitrophenyl) carbonate, a key reagent in organic synthesis, particularly in the preparation of carbamates and active esters. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural elucidation and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.32 | Doublet | 9.2 | Aromatic Protons (ortho to NO₂) |

| 7.45 | Doublet | 9.2 | Aromatic Protons (meta to NO₂) |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 155.4 | Carbonyl Carbon (C=O) |

| 151.8 | Aromatic Carbon (para to NO₂) |

| 145.8 | Aromatic Carbon (ipso to NO₂) |

| 125.4 | Aromatic Carbon (ortho to NO₂) |

| 121.9 | Aromatic Carbon (meta to NO₂) |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O Stretch (Carbonyl) |

| ~1525 | Strong | N-O Asymmetric Stretch (NO₂) |

| ~1350 | Strong | N-O Symmetric Stretch (NO₂) |

| ~1210 | Strong | C-O Stretch (Ester) |

| ~860 | Medium | C-H Bend (Aromatic) |

Note: Spectra are often obtained using a KBr pellet or as a nujol mull.[1]

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 304 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | High | [O₂NC₆H₄O]⁺ |

| 123 | High | [O₂NC₆H₅]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Note: Mass spectra are typically acquired using Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 90 MHz or higher.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[2] Alternatively, the sample can be analyzed as a nujol mull. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[2] The sample is ionized using a standard technique such as Electron Ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Confirmation.

References

The Versatility of Bis(4-nitrophenyl) Carbonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-nitrophenyl) carbonate (BNPC) has emerged as a pivotal reagent in organic chemistry, offering a safer and more efficient alternative to hazardous phosgene (B1210022) derivatives for the introduction of carbonyl functionalities. Its enhanced reactivity, driven by the electron-withdrawing nitro groups, facilitates a broad spectrum of chemical transformations. This technical guide provides an in-depth exploration of the core applications of BNPC, including the synthesis of carbonates, carbamates, and ureas, its crucial role in peptide chemistry, and its utility in bioconjugation and polymer science. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways and workflows are presented to equip researchers and professionals with the practical knowledge for leveraging BNPC in their synthetic endeavors.

Introduction: The Rise of a Versatile Carbonylating Agent

This compound, a stable, crystalline solid, is a highly reactive derivative of carbonic acid.[1][2] The presence of two p-nitrophenoxy groups, excellent leaving groups, renders the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] This inherent reactivity makes BNPC an invaluable tool for a variety of chemical transformations, positioning it as a superior substitute for highly toxic and difficult-to-handle reagents like phosgene and triphosgene (B27547) in many applications.[5][6]

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 5070-13-3 | [1] |

| Molecular Formula | C₁₃H₈N₂O₇ | [1] |

| Molecular Weight | 304.21 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [2][3][7] |

| Melting Point | 136-139 °C | [8][9] |

| Solubility | Soluble in chloroform, tetrahydrofuran, and ethyl acetate | [9][10] |

Core Applications in Organic Synthesis

The primary utility of BNPC lies in its function as an efficient carbonyl transfer agent. It reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, to afford the corresponding carbonates, carbamates, and ureas.

Synthesis of Carbonates, Carbamates, and Ureas

BNPC serves as an excellent reagent for the synthesis of both symmetrical and unsymmetrical carbonates, carbamates, and ureas under mild reaction conditions.[7][8][9] The stepwise nature of the reaction allows for the sequential addition of different nucleophiles, providing a straightforward route to unsymmetrical derivatives.[6][11]

General Reaction Scheme:

The reaction proceeds via a two-step mechanism. The first nucleophile attacks the electrophilic carbonyl carbon of BNPC, displacing one p-nitrophenoxide leaving group to form an activated intermediate (a p-nitrophenyl carbonate or carbamate). A second nucleophile then displaces the remaining p-nitrophenoxide to yield the final product.

Caption: General reaction pathway for the synthesis of carbonates, carbamates, and ureas using BNPC.

Table of Representative Yields for Carbonate, Carbamate, and Urea Synthesis:

| Product Type | Nucleophile 1 | Nucleophile 2 | Solvent | Conditions | Yield (%) | Reference |

| Carbamate | 3-(1-(Dimethylamino)ethyl)phenol | N-ethylmethylamine | Dichloromethane | Ambient Temperature, 16h | 62 | |

| Bis-urea | Benzylamine | Piperazine | Toluene | Reflux | High | [6] |

| Carbamate | Benzyl alcohol | - | Dichloromethane | Ambient Temperature | 94 | [4] |

| Carbamate | Benzylamine | - | Dichloromethane | Ambient Temperature | 91 | [4] |

Peptide Synthesis

BNPC is a widely recognized reagent in peptide synthesis, primarily for the activation of N-protected amino acids to form their corresponding p-nitrophenyl esters.[3][8] These activated esters are stable, crystalline intermediates that can be isolated and purified before being coupled with the N-terminal amine of a growing peptide chain, minimizing side reactions and racemization.[12]

Experimental Workflow for Peptide Coupling using BNPC:

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 5070-13-3 | Benchchem [benchchem.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 8. ≥99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 5070-13-3 [chemicalbook.com]

- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Bis(4-nitrophenyl) carbonate: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-nitrophenyl) carbonate (BNPC) is a versatile and highly reactive organic compound that has found extensive application in chemical synthesis. Its utility as a carbonylating agent, particularly as a safer alternative to phosgene (B1210022), has made it an indispensable tool in the synthesis of carbonates, ureas, carbamates, and in peptide chemistry. This technical guide provides an in-depth overview of the discovery and history of BNPC, its key physical and chemical properties, detailed experimental protocols for its synthesis, and a thorough exploration of its diverse applications in modern organic synthesis and drug development.

Introduction and Historical Perspective

While a singular "discovery" of this compound is not prominently documented, its emergence as a valuable reagent is intrinsically linked to the development of safer and more efficient methods for introducing carbonyl functionalities into molecules. The hazardous nature of phosgene, the traditional carbonylating agent, spurred the search for stable, solid alternatives. BNPC, a crystalline solid, offered a practical solution, providing a storable and easy-to-handle reagent. Its synthesis and utility have been refined over the years, with various methods developed to improve yield, purity, and scalability. Early synthetic routes likely focused on the reaction of p-nitrophenol with phosgene or its derivatives, a method that is still in use today, albeit with significant safety and procedural advancements.[1] The evolution of its synthesis now includes triphosgene-based methods, which offer a safer alternative to gaseous phosgene, and nitration of diphenyl carbonate.[2][3][4]

Physicochemical Properties

This compound is a white to pale yellow crystalline powder.[1] A comprehensive summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₈N₂O₇ |

| Molecular Weight | 304.21 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 136-144 °C |

| Solubility | Soluble in organic solvents such as acetone, dichloromethane (B109758), chloroform, and tetrahydrofuran. Limited solubility in water. |

| CAS Number | 5070-13-3 |

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Below are detailed protocols for two common synthetic routes.

Synthesis from p-Nitrophenol and Triphosgene (B27547)

This method is widely used due to its high yield and the use of triphosgene, which is a safer solid substitute for phosgene gas.[3][4]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with p-nitrophenol, dichloromethane, sodium sulfite (B76179) (as an antioxidant), and a catalytic amount of triethylamine.[3][4]

-

Reagent Addition: A solution of triphosgene in dichloromethane is prepared separately and added to the dropping funnel. A solution of sodium hydroxide (B78521) is also prepared.

-

Reaction: The p-nitrophenol mixture is stirred, and the triphosgene solution and sodium hydroxide solution are added dropwise simultaneously while maintaining the reaction temperature below 25 °C.[3][4] The reaction is typically monitored by TLC or until the pH of the reaction mixture stabilizes.

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by crystallization from a suitable solvent system, such as dimethyl carbonate, to yield high-purity this compound.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| p-Nitrophenol | 56.3 g | [4] |

| Triphosgene | 21 g | [4] |

| Dichloromethane | 500 ml + 60 ml | [4] |

| 34% Sodium Hydroxide | 38 ml | [4] |

| Triethylamine | 0.2 ml | [4] |

| Reaction Temperature | < 25 °C | [3][4] |

| Reaction Time | ~2 hours | [3][4] |

| Yield | >99% | [4] |

| Purity | >99% | [4] |

Synthesis by Nitration of Diphenyl Carbonate

This method involves the direct nitration of diphenyl carbonate to introduce the nitro groups.[2]

Experimental Protocol:

-

Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, and an addition funnel is charged with diphenyl carbonate and nitrobenzene (B124822). The mixture is stirred until the diphenyl carbonate is completely dissolved.

-

Preparation of Nitrating Agent: A mixed acid reagent is prepared by carefully mixing concentrated nitric acid and concentrated sulfuric acid under cooling.

-

Nitration Reaction: The diphenyl carbonate solution is cooled to approximately 20 °C. The mixed acid is then added dropwise at a rate that maintains this temperature. The reaction is stirred for about an hour after the addition is complete.

-

Quenching and Extraction: The reaction mixture is quenched by pouring it into an ice/water mixture. The product is then extracted with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product is precipitated from a mixture of nitrobenzene and cyclohexane (B81311) and then recrystallized from toluene (B28343) and cyclohexane to give pure this compound.[2]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Diphenyl Carbonate | 107.11 g (0.5 mol) | [2] |

| Nitrobenzene | 500 ml | [2] |

| Conc. Nitric Acid | 99.02 g | [2] |

| Conc. Sulfuric Acid | 125 ml | [2] |

| Reaction Temperature | ~20 °C | [2] |

| Reaction Time | ~2 hours | [2] |

| Yield | 94% | [2] |

Applications in Chemical Synthesis

This compound is a cornerstone reagent in a multitude of synthetic transformations, primarily owing to the excellent leaving group nature of the p-nitrophenoxide ion.

Carbonate Synthesis

BNPC is an effective reagent for the synthesis of both symmetrical and unsymmetrical carbonates. The reaction proceeds via nucleophilic substitution at the carbonyl carbon.

Urea and Carbamate Synthesis

The high reactivity of BNPC allows for the efficient synthesis of ureas and carbamates upon reaction with primary and secondary amines. This is particularly valuable in the pharmaceutical industry for the synthesis of a wide range of bioactive molecules.

Peptide Synthesis

In peptide synthesis, BNPC is used as a coupling reagent. It reacts with the carboxylic acid group of an N-protected amino acid to form an activated p-nitrophenyl ester. This activated ester then readily reacts with the amino group of another amino acid to form a peptide bond.[1]

Bioconjugation and Drug Delivery

A significant application of nitrophenyl carbonates, including BNPC, is in the field of bioconjugation. They are used to link molecules to proteins and other biomolecules. In a notable example, a ligand-directed nitrophenol carbonate system has been designed for the transient in situ bioconjugation and delivery of a therapeutic payload. In this system, the nitrophenol carbonate derivative facilitates the covalent attachment of a prodrug to a target protein, which then acts as a depot for the time-dependent release of the active drug.

Visualizing Workflows and Relationships

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from p-nitrophenol and a phosgene source.

Caption: General workflow for this compound synthesis.

Application in Peptide Synthesis

The role of this compound in peptide bond formation is depicted in the following logical relationship diagram.

Caption: Logical flow of BNPC-mediated peptide bond formation.

Conclusion

This compound has established itself as a pivotal reagent in organic synthesis, offering a safe and effective means of introducing carbonyl functionalities. Its versatility extends from the synthesis of simple organic molecules to complex applications in peptide chemistry and targeted drug delivery. The well-defined synthetic protocols and favorable reactivity profile of BNPC ensure its continued importance in both academic research and industrial applications. This guide provides a foundational understanding for researchers and professionals seeking to leverage the synthetic potential of this valuable compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 4. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Bis(4-nitrophenyl) carbonate as a Condensation Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-nitrophenyl) carbonate (BNPC) is a highly efficient and versatile condensation reagent employed in a wide array of organic syntheses. Its utility stems from the electron-withdrawing nature of the two 4-nitrophenyl groups, which activate the carbonyl carbon for nucleophilic attack. This activation facilitates the formation of esters, amides (including ureas and carbamates), and carbonates under mild reaction conditions. This technical guide provides a comprehensive overview of BNPC, including its synthesis, mechanism of action, and detailed experimental protocols for its application in various condensation reactions. Furthermore, it presents a quantitative comparison with other common coupling reagents and discusses its relevance in the field of drug development.

Introduction

In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides, the efficient formation of ester, amide, and carbonate linkages is of paramount importance. Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are the cornerstone of these transformations[1][2]. However, the direct reaction of a carboxylic acid with an alcohol or amine is often slow and requires harsh conditions. To overcome this, activating agents, also known as condensation or coupling reagents, are employed to enhance the electrophilicity of the carbonyl group[3].

This compound, also known as carbonic acid bis(4-nitrophenyl) ester or NPC, has emerged as a powerful and reliable condensation reagent[4]. It is a stable, crystalline solid that is easy to handle and can be used for a variety of coupling reactions[5][6]. The presence of two electron-withdrawing 4-nitrophenoxy groups makes the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, leading to the formation of the desired product and the release of the excellent leaving group, 4-nitrophenolate[4]. This guide will delve into the technical aspects of using BNPC as a condensation reagent, providing the necessary information for its effective application in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and high-yielding laboratory-scale preparation involves the nitration of diphenyl carbonate.

Synthesis via Nitration of Diphenyl Carbonate

This method provides a high yield of BNPC with good purity.

Experimental Protocol: [7]

-

Reaction Setup: In a 2000 mL reactor equipped with a mechanical stirrer, thermometer, and a jacketed addition funnel, charge 107.11 g (0.5 mol) of diphenyl carbonate and 500 mL of nitrobenzene (B124822). Stir the mixture until the diphenyl carbonate is completely dissolved.

-

Preparation of Mixed Acid: In a separate beaker, prepare a mixed acid reagent by carefully and slowly adding 125 mL of concentrated sulfuric acid to 99.02 g of concentrated nitric acid with cooling in an ice bath. Transfer the cooled mixed-acid reagent to the jacketed addition funnel and continue cooling with an ice bath.

-

Nitration Reaction: Adjust the temperature of the diphenyl carbonate solution to 20 °C using an ice/water bath. Slowly add the mixed-acid reagent dropwise over approximately 60 minutes, maintaining the reaction temperature at or near 20 °C.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring the reaction mixture for an additional 60 minutes. Quench the reaction by pouring the mixture into 600 mL of an ice/water mixture.

-

Workup: Add 600 mL of ethyl acetate (B1210297) to the quenched mixture and transfer it to a separatory funnel. Shake well and separate the organic layer. Extract the aqueous layer three times with 100 mL portions of ethyl acetate. Combine the organic layers and wash sequentially with 200 mL of saturated sodium bicarbonate solution and 200 mL of saturated brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the ethyl acetate by rotary evaporation. Slowly pour the resulting nitrobenzene solution of the crude product into 2000 mL of cyclohexane (B81311) to precipitate the crude BNPC. Collect the precipitate by filtration. The crude product can be recrystallized from a mixture of toluene (B28343) and cyclohexane to yield pure this compound.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Diphenyl Carbonate | 214.22 | 107.11 | 0.5 |

| Nitric Acid (conc.) | 63.01 | 99.02 | ~1.57 |

| Sulfuric Acid (conc.) | 98.08 | ~230 | ~2.34 |

| Product | Yield (%) | Purity (%) |

| This compound | 94 | >95.6 |

Industrial Synthesis from p-Nitrophenol and Triphosgene (B27547)

An alternative, industrially scalable method involves the reaction of p-nitrophenol with triphosgene in the presence of a base[8][9]. This method offers high yields and purity and avoids the use of highly corrosive mixed acids.

Experimental Protocol (Example): [8][9]

-

Reaction Setup: In a 1 L reactor, add 500 mL of dichloromethane, 56.3 g of p-nitrophenol, 20 mL of water, 1.5 g of sodium sulfite (B76179) (as an antioxidant), and 0.2 mL of triethylamine (B128534) (as a catalyst). Stir the mixture for 30 minutes.

-

Reagent Addition: Prepare a solution of 21 g of triphosgene in 60 mL of dichloromethane. Slowly and simultaneously add this triphosgene solution and 38 mL of a 34% sodium hydroxide (B78521) solution to the reactor.

-

Reaction Conditions: Maintain the reaction temperature below 25 °C and continue stirring until the pH of the reaction mixture no longer drops, indicating the completion of the synthesis (approximately 2 hours).

-

Workup and Purification: Transfer the reaction mixture to a separatory funnel and wash with tap water. Separate the organic layer and distill off the dichloromethane. The resulting solid can be purified by crystallization from dimethyl carbonate to obtain high-purity this compound.

| Reactant | Amount |

| Dichloromethane | 500 mL |

| p-Nitrophenol | 56.3 g |

| Triphosgene | 21 g |

| 34% Sodium Hydroxide | 38 mL |

| Triethylamine | 0.2 mL |

| Sodium Sulfite | 1.5 g |

| Product | Yield (%) | Purity (%) |

| This compound | 99 | >99 |

Mechanism of Action

The efficacy of this compound as a condensation reagent lies in its ability to act as an activated form of carbonic acid. The two electron-withdrawing 4-nitrophenyl groups significantly increase the electrophilicity of the central carbonyl carbon, making it highly susceptible to nucleophilic attack[4].

The general mechanism involves a two-step process:

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or another nucleophilic species) attacks the electrophilic carbonyl carbon of BNPC. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling a 4-nitrophenolate (B89219) anion, which is a very good leaving group due to the stabilizing effect of the electron-withdrawing nitro group. This results in the formation of an activated intermediate (e.g., a 4-nitrophenyl ester or carbamate). This intermediate can then react with a second nucleophile to form the final product, or in the case of symmetrical syntheses, the second 4-nitrophenoxy group is displaced.

digraph "BNPC_Mechanism" {

graph [

rankdir="LR",

splines=true,

overlap=false,

nodesep=0.5,

ranksep=1.2,

bgcolor="#F1F3F4",

fontname="Arial",

fontsize=12,

penwidth=2,

pencolor="#202124",

label="General Mechanism of BNPC as a Condensation Reagent",

labelloc="t",

fontcolor="#202124"

];

node [

shape=rectangle,

style="filled",

fillcolor="#FFFFFF",

fontname="Arial",

fontsize=11,

fontcolor="#202124",

penwidth=1.5,

pencolor="#5F6368"

];

edge [

fontname="Arial",

fontsize=10,

fontcolor="#202124",

color="#34A853",

penwidth=1.5

];

// Nodes

BNPC [label="this compound (BNPC)"];

Nuc1 [label="Nucleophile 1 (Nu-H)"];

Intermediate1 [label="Tetrahedral Intermediate"];

Activated_Intermediate [label="Activated Intermediate\n(e.g., 4-nitrophenyl ester/carbamate)"];

Leaving_Group1 [label="4-Nitrophenolate"];

Nuc2 [label="Nucleophile 2 (Nu'-H)"];

Intermediate2 [label="Tetrahedral Intermediate"];

Final_Product [label="Final Product (Nu-CO-Nu')"];

Leaving_Group2 [label="4-Nitrophenolate"];

// Edges

Nuc1 -> Intermediate1 [label="Nucleophilic Attack"];

BNPC -> Intermediate1;

Intermediate1 -> Activated_Intermediate [label="Collapse"];

Intermediate1 -> Leaving_Group1 [label="Departure"];

Activated_Intermediate -> Intermediate2;

Nuc2 -> Intermediate2 [label="Nucleophilic Attack"];

Intermediate2 -> Final_Product [label="Collapse"];

Intermediate2 -> Leaving_Group2 [label="Departure"];

}

Workflow for SPPS using BNPC.

Comparison with Other Condensation Reagents

The choice of a condensation reagent is critical for the success of a synthesis, influencing reaction times, yields, and the extent of side reactions such as racemization in peptide synthesis.

Reagent Advantages Disadvantages Racemization BNPC Stable, easy to handle; good for active ester formation; mild reaction conditions. Can be slower than some other reagents; release of colored byproduct can sometimes complicate purification. Low to moderate. DCC Inexpensive and widely used. Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove; high potential for racemization. High HATU Very fast and efficient; low racemization. Expensive; can undergo side reactions. Very Low BOP Highly efficient; low racemization. Forms carcinogenic hexamethylphosphoramide (B148902) (HMPA) byproduct. Low PyBOP Similar efficiency to BOP but without the formation of HMPA. More expensive than BOP. Low

Applications in Drug Development

The versatility of BNPC makes it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs). While direct synthesis routes for specific blockbuster drugs using BNPC are not always published in detail, its role in forming key amide and carbamate (B1207046) linkages is evident in the synthesis of various drug candidates and complex molecules. For instance, related p-nitrophenyl esters and chloroformates, which can be formed in situ from BNPC, are used in the synthesis of various drug molecules[10]. The principles of BNPC-mediated coupling are applicable to the synthesis of drugs like Rivaroxaban, Linezolid, and Sildenafil, all of which contain amide or related functionalities in their core structures. For example, the synthesis of Rivaroxaban involves the formation of an amide bond, a reaction that can be facilitated by activating the carboxylic acid moiety, a role well-suited for BNPC[10][11]. Similarly, the synthesis of Linezolid involves the formation of an oxazolidinone ring, which can be constructed via carbamate intermediates[1][12][13].

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

-

Hazards: It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place away from moisture.

Conclusion

This compound is a highly effective and versatile condensation reagent with broad applications in organic synthesis. Its ability to activate carboxylic acids under mild conditions makes it an invaluable tool for the formation of esters, amides, and carbonates. While other coupling reagents may offer faster reaction times, BNPC provides a good balance of reactivity, stability, and ease of handling, making it a reliable choice for both laboratory-scale synthesis and potential industrial applications. Its utility in the construction of key functional groups found in many pharmaceuticals underscores its importance in the field of drug development. With a thorough understanding of its properties, mechanism, and appropriate handling, researchers and scientists can effectively leverage BNPC to achieve their synthetic goals.

References

- 1. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. madridge.org [madridge.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using Bis(4-nitrophenyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-nitrophenyl) carbonate (BNPC) is a versatile and efficient reagent for peptide synthesis. It serves as a stable, crystalline solid that can be used to activate the carboxyl group of N-protected amino acids, facilitating the formation of peptide bonds. This activation proceeds through the formation of a highly reactive p-nitrophenyl (PNP) ester. The electron-withdrawing nature of the p-nitrophenyl group makes the ester an excellent leaving group, thus promoting the nucleophilic attack by the amino group of another amino acid or peptide.[1]

These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis, along with data on reaction efficiency and a discussion of the underlying chemical principles.

Chemical Principle

The core of peptide synthesis lies in the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This is a condensation reaction that is not spontaneous and requires the "activation" of the carboxyl group. BNPC achieves this by converting the carboxylic acid of an N-protected amino acid into a more reactive p-nitrophenyl ester. The subsequent nucleophilic acyl substitution by the incoming amino group is highly favored due to the stability of the resulting p-nitrophenolate anion.

The general mechanism involves two main steps:

-

Activation: The N-protected amino acid reacts with this compound to form the corresponding p-nitrophenyl active ester, with the release of one molecule of p-nitrophenol.

-

Coupling: The activated amino acid (the PNP ester) then readily reacts with the free amino group of a second amino acid (or peptide) to form the new peptide bond, releasing a second molecule of p-nitrophenol.

Data Presentation

Table 1: Yields of Di- and Tripeptides Synthesized via in situ p-Nitrophenyl Ester Formation

The following table summarizes the yields of various di- and tripeptides prepared using an in situ activation method. In this approach, the p-nitrophenyl ester of the N-protected amino acid is generated and used for coupling without isolation.

| N-Protected Amino Acid | Unprotected Amino Acid | Product | Yield (%) |

| Z-Gly | Gly | Z-Gly-Gly | 95 |

| Z-Ala | Gly | Z-Ala-Gly | 92 |

| Z-Phe | Gly | Z-Phe-Gly | 96 |

| Z-Val | Gly | Z-Val-Gly | 85 |

| Boc-Phe | Gly | Boc-Phe-Gly | 94 |

| Z-Gly-Gly | Phe | Z-Gly-Gly-Phe | 88 |

| Z-Ala-Gly | Phe | Z-Ala-Gly-Phe | 85 |

Data adapted from a study on in situ p-nitrophenyl ester formation for peptide coupling.[2]

Table 2: Comparison of Coupling Reagents in Peptide Synthesis

While direct comparative data for BNPC against all modern coupling reagents is not extensively documented in single studies, the performance of active esters, such as those generated from BNPC, is well-characterized.

| Coupling Reagent Class | Example(s) | General Coupling Time | Relative Racemization Risk | Notes |

| Active Esters | BNPC (forms PNP esters) | Moderate to Long | Low | Stable intermediates, suitable for solution-phase synthesis.[3] |

| Carbodiimides | DCC, DIC | Moderate | Moderate (additives recommended) | Cost-effective but can form insoluble urea (B33335) byproducts. |

| Uronium/Aminium Salts | HBTU, HATU | Fast | Low to Moderate | Highly efficient, widely used in solid-phase synthesis. |

| Phosphonium Salts | PyBOP, PyAOP | Fast | Low | Also highly efficient, particularly for hindered couplings. |

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis (e.g., Z-Gly-Phe-OMe)

This protocol describes the synthesis of a dipeptide in solution using this compound for the activation of the first amino acid.

Step 1: Activation of N-Protected Amino Acid (Formation of Z-Gly-ONp)

-

In a clean, dry round-bottom flask, dissolve N-benzyloxycarbonyl-glycine (Z-Gly) (1 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of Z-Gly.

-

Once the reaction is complete, the resulting solution containing the activated Z-Gly-ONp can be used directly in the next step or the product can be isolated.

Step 2: Coupling to the Second Amino Acid

-

In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1 equivalent) in DMF.

-

Add triethylamine (B128534) (TEA) (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at 0 °C.

-

Slowly add the solution of Z-Gly-ONp from Step 1 to the solution of H-Phe-OMe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Z-Gly-Phe-OMe.

Protocol 2: Solid-Phase N-Terminal Modification

This protocol details the use of this compound for the modification (capping) of the N-terminus of a resin-bound peptide. This is often done to introduce a specific moiety or to terminate the peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (optional, for subsequent reactions)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Drain the DMF.

-

Prepare a solution of this compound (5 equivalents relative to the resin loading) in DMF.

-

Add the BNPC solution to the resin and shake the mixture at room temperature for 2 hours.[4]

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.[4]

-

Dry the resin under vacuum.

-

The resin now has an N-terminal p-nitrophenyl carbonate group, which can be further reacted with a nucleophile if desired. For example, treatment with a primary amine will yield a urea linkage.

Visualizations

Signaling Pathway: Mechanism of Peptide Bond Formation

Caption: Mechanism of peptide bond formation using this compound.

Experimental Workflow: Solution-Phase Synthesis

Caption: General workflow for solution-phase peptide synthesis using BNPC.

Logical Relationships: Solid-Phase vs. Solution-Phase Synthesis

Caption: Key applications of BNPC in solid-phase versus solution-phase peptide synthesis.

References

Application Notes and Protocols for Activating Carboxylic Acids with Bis(4-nitrophenyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-nitrophenyl) carbonate (BNPC) is a highly effective reagent for the activation of carboxylic acids. This process typically forms a 4-nitrophenyl ester, an active intermediate that readily undergoes nucleophilic acyl substitution. This reactivity makes BNPC a valuable tool in organic synthesis, particularly in peptide coupling reactions and the formation of amides, esters, and other carboxylic acid derivatives.[1] The electron-withdrawing nature of the nitrophenyl groups significantly enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[2] This document provides detailed protocols and technical information for the use of this compound in the activation of carboxylic acids.

Reaction Mechanism and Workflow

The activation of a carboxylic acid with this compound proceeds through a nucleophilic acyl substitution mechanism. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the activated 4-nitrophenyl ester and a 4-nitrophenoxide leaving group. The released 4-nitrophenol (B140041) can be easily monitored and removed during the workup.

The following diagram illustrates the general reaction mechanism:

Caption: Reaction mechanism for carboxylic acid activation.

The general experimental workflow for the activation of a carboxylic acid and subsequent reaction with a nucleophile is depicted below:

Caption: General experimental workflow.

Experimental Protocols

The following are generalized protocols for the activation of carboxylic acids using this compound. The specific conditions may require optimization based on the substrate.

Protocol 1: General Activation of Carboxylic Acids for Amide Synthesis

This protocol describes a one-pot procedure for the activation of a carboxylic acid and subsequent amidation.

Materials:

-

Carboxylic acid

-

This compound (1.1 - 2.2 equivalents)

-

Amine

-

Triethylamine (or other suitable non-nucleophilic base), if required

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or acetone

-

Standard laboratory glassware

-

Magnetic stirrer and stirring plate

-

Ice bath (optional)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the carboxylic acid in anhydrous dichloromethane.

-

If the carboxylic acid is not salified, add 1.0 to 1.2 equivalents of a suitable base such as triethylamine.

-

Cool the solution to 0-5 °C using an ice-water bath, or maintain at ambient temperature, depending on the reactivity of the substrate.

-

Add this compound to the stirred solution. The solution may turn yellow.

-

Stir the reaction mixture at the chosen temperature. Monitor the progress of the activation step by a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 1.5 to several hours.[3]

-

Once the activation is complete, add the desired amine (1.0 to 1.2 equivalents) to the reaction mixture.

-

Continue stirring at ambient temperature or as required for the amidation reaction to proceed to completion. This can take from 1.5 to 17 hours.[3]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup. This may involve washing with a dilute acid solution (e.g., 2 M HCl), followed by a dilute base solution (e.g., saturated NaHCO₃), and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

The following table summarizes representative reaction conditions found in the literature for processes involving this compound. Note that these examples often represent a one-pot synthesis where the activated carboxylic acid is not isolated.

| Substrate Type | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Reference |

| Phenol | Triethylamine | Dichloromethane | 0-5 | 4 (activation) + 17 (coupling) | [3] |

| Phenol | None | Dichloromethane | Ambient | 1.5 (activation) + 2.5 (coupling) | [3] |

| Phenol | None | Acetone | Ambient | 1.5 (activation) + 1.5 (coupling) | [3] |

Safety and Handling

-

This compound is a powder and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester.

-

Optimize the amount of base used. Insufficient base may lead to incomplete deprotonation of the carboxylic acid, while excess base can cause side reactions.

-

Adjust the reaction temperature and time. Some substrates may require longer reaction times or different temperatures for efficient activation and coupling.

-

-

Incomplete Reaction:

-

Monitor the reaction progress closely using an appropriate analytical technique.

-

Consider using a different solvent to improve the solubility of the reactants.

-

-

Side Products:

-

The formation of ureas can occur if the amine is present during the activation step. Ensure the sequential addition of reagents.

-

Purification by column chromatography is often necessary to remove by-products such as 4-nitrophenol.

-

References

Application Notes and Protocols: Bis(4-nitrophenyl) Carbonate in the Synthesis of Symmetrical and Unsymmetrical Ureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-nitrophenyl) carbonate (BNPC) has emerged as a stable, crystalline, and less hazardous alternative to phosgene (B1210022) and its derivatives for the synthesis of ureas. Its reactivity towards nucleophiles, particularly amines, allows for the efficient formation of both symmetrical and unsymmetrical urea (B33335) linkages, which are crucial pharmacophores in numerous drug candidates and key components in supramolecular chemistry. The reaction proceeds via the formation of an active 4-nitrophenyl carbamate (B1207046) intermediate, which then reacts with a second amine to yield the desired urea. The bright yellow color of the 4-nitrophenoxide leaving group can also serve as a visual indicator of reaction progression. This document provides detailed application notes and experimental protocols for the synthesis of symmetrical and unsymmetrical ureas using BNPC.

Synthesis of Symmetrical Ureas

Symmetrical ureas can be synthesized in a straightforward one-step reaction by treating this compound with two equivalents of a primary or secondary amine. Alternatively, reacting BNPC with one equivalent of a diamine yields bis-ureas, a subclass of symmetrical ureas.

General Reaction Scheme for Symmetrical Ureas

Caption: General reaction scheme for symmetrical urea synthesis.

Experimental Protocol: Synthesis of N,N'-bis(4-nitrophenyl)-urea[1]

-

Reagents:

-

Methyl N-(4-nitrophenyl)carbamate (9.81 g, 50 mmol)

-

4-nitroaniline (6.9 g, 50 mmol)

-

Xylene (140 mL)

-

N,N-dimethyl-C10-18 alkylamines (e.g., Genamin CS 302 D, 11.8 g, ~50 mmol)

-

-

Procedure:

-

Combine methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, xylene, and the alkylamine mixture in a flask equipped with a reflux condenser.

-

Heat the mixture to boiling. The product begins to crystallize within minutes.

-